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molecular formula C18H21F3N6O2 B177719 Buparlisib CAS No. 1202777-78-3

Buparlisib

Cat. No. B177719
M. Wt: 410.4 g/mol
InChI Key: CWHUFRVAEUJCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181215B2

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and 500 mL addition funnel with 51.3 g (0.125 mol, 1 eq.) of 5 and 247 g (312 mL) of acetone. Stir the slurry at 25° C. for 15 minutes. Filter through Celite (2-5 g). Wash the reactor and filter cake with 30 g (37 mL) of acetone and combine the wash with the filtrate. Rinse the reactor with methanol and dry it with heat and vacuum. Cool the reactor and re-charge the filtrate. Warm the solution to 50° C. Add a solution of 25.7 mL (0.125 mol, 1.03 eq.) of 5 N hydrogen chloride in isopropanol and 198 g (250 mL) of acetone over 2 h. Seed after the first 5% of the acid solution has been added (about 25 mL). Maintain temperature for 15 min. Cool to 10° C. and filter the solids. Wash the filter cake with 47 g (60 mL) of acetone and dry the solids at 50° C., 35 mbar for 16 h to afford 49.4 g (88.1% yield) of 6 as a yellow, crystalline solid. Following this procedure, Compound 6 is polymorph Form A of the monohydrochloride salt of the Compound of Formula A.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
312 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88.1%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:20]([F:23])([F:22])[F:21])=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=3)[CH:10]=[C:9]([N:24]3[CH2:29][CH2:28][O:27][CH2:26][CH2:25]3)[N:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.CC(C)=O.[ClH:34]>C(O)(C)C>[ClH:34].[N:1]1([C:7]2[N:12]=[C:11]([C:13]3[C:14]([C:20]([F:23])([F:21])[F:22])=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=3)[CH:10]=[C:9]([N:24]3[CH2:25][CH2:26][O:27][CH2:28][CH2:29]3)[N:8]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:4.5|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Name
Quantity
312 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
25.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Stir the slurry at 25° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a nitrogen-
CUSTOM
Type
CUSTOM
Details
flushed 3 L reactor
FILTRATION
Type
FILTRATION
Details
Filter through Celite (2-5 g)
WASH
Type
WASH
Details
Wash the reactor
FILTRATION
Type
FILTRATION
Details
filter cake with 30 g (37 mL) of acetone
WASH
Type
WASH
Details
wash with the filtrate
WASH
Type
WASH
Details
Rinse the reactor with methanol
CUSTOM
Type
CUSTOM
Details
dry it
TEMPERATURE
Type
TEMPERATURE
Details
with heat
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reactor
ADDITION
Type
ADDITION
Details
re-charge the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
Warm the solution to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintain temperature for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 10° C.
FILTRATION
Type
FILTRATION
Details
filter the solids
WASH
Type
WASH
Details
Wash the filter cake with 47 g (60 mL) of acetone
CUSTOM
Type
CUSTOM
Details
dry the solids at 50° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.N1(CCOCC1)C1=NC(=CC(=N1)C=1C(=CC(=NC1)N)C(F)(F)F)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 49.4 g
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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